Product packaging for 3,4-Dichlorofuran-2-carbonyl chloride(Cat. No.:CAS No. 62366-43-2)

3,4-Dichlorofuran-2-carbonyl chloride

Cat. No.: B13815529
CAS No.: 62366-43-2
M. Wt: 199.41 g/mol
InChI Key: LDHRXRONPLXAHS-UHFFFAOYSA-N
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Description

3,4-Dichlorofuran-2-carbonyl chloride is a functionalized furan derivative designed for use as a key synthetic building block in organic chemistry and drug discovery research. Compounds based on the 3,4-dichlorofuran scaffold, such as 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid), are recognized for their high reactivity, making them versatile intermediates for introducing the 2(5H)-furanone pharmacophore into target molecules . This reactive acyl chloride group is typically employed in coupling reactions, particularly with nucleophiles, to form amides or esters . Furanone derivatives are of significant interest in medicinal chemistry due to their broad bioactivity; they are found in structures exhibiting antimicrobial, antitubercular, and anticancer properties, and can act as inhibitors of biofilm formation in bacteria . Researchers can utilize this reagent to explore the development of new bioactive compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HCl3O2 B13815529 3,4-Dichlorofuran-2-carbonyl chloride CAS No. 62366-43-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62366-43-2

Molecular Formula

C5HCl3O2

Molecular Weight

199.41 g/mol

IUPAC Name

3,4-dichlorofuran-2-carbonyl chloride

InChI

InChI=1S/C5HCl3O2/c6-2-1-10-4(3(2)7)5(8)9/h1H

InChI Key

LDHRXRONPLXAHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(O1)C(=O)Cl)Cl)Cl

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 3,4 Dichlorofuran 2 Carbonyl Chloride

Precursor Synthesis and Functional Group Interconversion Pathways

The journey to obtaining 3,4-dichlorofuran-2-carbonyl chloride begins with the synthesis of its carboxylic acid precursor. This is followed by a critical functional group interconversion where the carboxylic acid is activated to the more reactive acyl chloride.

Synthesis of 3,4-Dichlorofuran-2-carboxylic Acid Precursors

The availability of 3,4-dichlorofuran-2-carboxylic acid is a prerequisite for the synthesis of the target acyl chloride. While specific literature detailing a high-yield synthesis of this particular precursor is not abundant, its existence is confirmed through its use in the synthesis of other compounds. For instance, 3,4-dichloro-2-furoic acid has been utilized as a starting material in oxidation reactions to produce 3,4-dihalo-5-hydroxy-2(5H)-furanones. mdpi.com The synthesis of analogous furan-2-carboxylic acids often involves multi-step processes, which may include the formation of the furan (B31954) ring through cyclization reactions followed by functional group manipulations to introduce the carboxylic acid moiety.

Strategic Chlorination Approaches for Carbonyl Activation

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, aimed at activating the carbonyl group for subsequent nucleophilic substitution reactions. Several chlorinating agents are commonly employed for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent. commonorganicchemistry.commasterorganicchemistry.com

Thionyl Chloride (SOCl₂): This reagent is widely used due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases. masterorganicchemistry.com The reaction is often carried out in an inert solvent, and sometimes in neat thionyl chloride at reflux. commonorganicchemistry.com The use of a catalyst, such as pyridine (B92270), can accelerate the reaction, allowing for milder conditions and higher yields. scispace.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent that often provides cleaner reactions and is preferred when milder conditions are necessary. chemicalbook.com Similar to thionyl chloride, its byproducts (CO, CO₂, and HCl) are gaseous, simplifying the work-up procedure. chemicalbook.com

The choice between these reagents often depends on the sensitivity of the substrate to the reaction conditions. For substrates prone to decomposition under harsh acidic conditions, oxalyl chloride is generally the preferred reagent. chemicalbook.com

Exploration of Mild and Selective Acyl Chloride Formation

For sensitive substrates, the development of mild and selective methods for acyl chloride formation is crucial to prevent unwanted side reactions. The use of oxalyl chloride in combination with a catalytic amount of N,N-dimethylformamide (DMF) is a well-established mild procedure. commonorganicchemistry.comresearchgate.net This method, often referred to as the Vilsmeier-Haack reaction for acyl chloride formation, proceeds through a Vilsmeier reagent intermediate, which is the active chlorinating species. This approach is particularly useful for substrates that are sensitive to the strong acidic conditions generated by reagents like thionyl chloride. masterorganicchemistry.com

Another strategy for achieving mild chlorination involves the use of phosgene (B1210022) or its safer solid equivalent, triphosgene, in the presence of a catalytic adduct of phosgene and an N,N-disubstituted formamide (B127407). google.com This method has been shown to produce high yields and purity of the resulting acyl chloride. google.com

Optimized Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction conditions, including the choice of catalyst and solvent, is paramount.

Catalytic Systems for Efficient Chloride Introduction

Catalysis plays a pivotal role in the efficient conversion of carboxylic acids to acyl chlorides. As mentioned, pyridine is a common catalyst for reactions involving thionyl chloride. scispace.com Its role is to activate the thionyl chloride and to neutralize the HCl generated during the reaction.

For reactions with oxalyl chloride, N,N-dimethylformamide (DMF) is the catalyst of choice. commonorganicchemistry.comresearchgate.net A proposed mechanism involves the initial reaction of oxalyl chloride with DMF to form the Vilsmeier reagent, which then reacts with the carboxylic acid to generate the acyl chloride and regenerate the DMF catalyst. This catalytic cycle allows for the use of only a small amount of DMF to drive the reaction to completion.

The table below summarizes common catalytic systems used in the synthesis of acyl chlorides from carboxylic acids, which are applicable to the synthesis of this compound.

Chlorinating AgentCatalystTypical ConditionsAdvantages
Thionyl Chloride (SOCl₂)PyridineReflux in inert solvent or neatReadily available, gaseous byproducts
Oxalyl Chloride ((COCl)₂)DMFRoom temperature in an inert solvent (e.g., DCM)Mild conditions, gaseous byproducts, high purity of product
Phosgene (COCl₂)N,N-disubstituted formamide adduct30-80 °CHigh yield and purity

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can significantly impact the rate and selectivity of acyl chloride formation. Inert aprotic solvents are typically used to avoid unwanted side reactions with the highly reactive chlorinating agents and the acyl chloride product.

Commonly used solvents include:

Dichloromethane (B109758) (DCM): A versatile solvent that is inert and has a low boiling point, facilitating its removal after the reaction. It is often the solvent of choice for reactions with oxalyl chloride. commonorganicchemistry.com

Tetrahydrofuran (B95107) (THF): Another common aprotic solvent that can be used for these transformations.

Benzene (B151609) or Toluene: These aromatic hydrocarbons can also be employed, particularly when higher reaction temperatures are required.

The solubility of the starting carboxylic acid and the stability of the resulting acyl chloride in the chosen solvent are critical factors to consider. For instance, in the synthesis of 5-(chloromethyl)furan-2-carbonyl chloride, the reaction with tert-butyl hypochlorite (B82951) was performed without a solvent, while subsequent reactions were carried out in ethanol. rsc.org The selection of the solvent should be made to ensure a homogeneous reaction mixture and to prevent any degradation of the product.

The following table illustrates the effect of different solvents on the yield of benzoyl chloride from benzoic acid using bis(trichloromethyl) carbonate (BTC) and DMF as a catalyst system, providing insight into potential solvent effects for the synthesis of this compound.

SolventYield (%)
Tetrahydrofuran (THF)93
Ethyl acetate84
Dichloromethane (DCM)81
Chlorobenzene76
(Data adapted from a study on the synthesis of acyl chlorides using BTC/DMF) jcsp.org.pk

This data suggests that the choice of solvent can have a notable impact on the reaction yield, with THF providing the best result in this particular system. Similar optimization studies would be beneficial for the synthesis of this compound to maximize its yield.

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for this compound is increasingly guided by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. A key step in its synthesis is the conversion of a carboxylic acid precursor, 3,4-Dichlorofuran-2-carboxylic acid, into the target acyl chloride. This transformation traditionally employs stoichiometric chlorinating agents that present significant environmental and safety challenges.

Reagent Selection and Atom Economy: Conventional methods for this conversion utilize reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemguide.co.uk While effective, thionyl chloride generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. chemguide.co.uk Though gaseous byproducts can simplify purification, they are corrosive and require scrubbing. Phosgene (COCl₂), another potential agent, is extremely toxic, making its use highly regulated and undesirable from a safety perspective. google.com

Green chemistry encourages the use of catalytic methods to minimize waste. For instance, the reaction can be performed with catalytic amounts of N,N-dimethylformamide (DMF), which forms a Vilsmeier salt intermediate, increasing the reaction's efficiency. google.com More advanced, greener approaches focus on developing solid-supported, recyclable catalysts. For example, polymer-supported reagents or solid acids like Nafion can replace hazardous mineral acids or toxic catalysts, simplifying work-up and reducing corrosive waste streams. acs.orgresearchgate.net

The principle of atom economy is a critical metric for evaluating the efficiency of a reaction. It measures the proportion of reactant atoms that are incorporated into the final product. A comparison of common chlorinating agents highlights the inherent wastefulness of some traditional methods.

Interactive Table 1: Comparison of Chlorinating Agents for Carboxylic Acid Conversion

ReagentFormulaByproductsAtom Economy (%)¹Key Green Chemistry Considerations
Thionyl ChlorideSOCl₂SO₂, HCl40.5%Gaseous byproducts are toxic and acidic; requires scrubbing.
Oxalyl Chloride(COCl)₂CO, CO₂, HCl36.6%Generates carbon monoxide, a toxic gas.
Phosphorus PentachloridePCl₅POCl₃, HCl22.1%Very poor atom economy; produces a corrosive liquid byproduct that requires separation and disposal. chemguide.co.uk
PhosgeneCOCl₂CO₂, HCl55.3%Higher atom economy but extremely toxic reagent. guidechem.com

¹Atom economy calculated for the conversion of a generic carboxylic acid R-COOH to R-COCl.

Safer Solvents and Energy Efficiency: Many syntheses of acyl chlorides are conducted in halogenated solvents like dichloromethane or chloroform. Green alternatives include shifting to less toxic solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or exploring solvent-free reaction conditions where one of the reagents acts as the solvent. guidechem.comhumanjournals.com Furthermore, optimizing for energy efficiency involves designing processes that can be run at ambient temperature and pressure, potentially through the use of highly active catalysts or alternative energy sources like microwave irradiation, which can significantly reduce reaction times and energy consumption. acs.org

Multi-Step Synthesis Design and Retrosynthetic Analysis

Designing a viable multi-step synthesis for a complex target molecule like this compound requires a logical and strategic approach. Retrosynthetic analysis, a technique pioneered by E.J. Corey, is the standard method for this process. It involves mentally deconstructing the target molecule into simpler, commercially available precursors through a series of logical "disconnections." youtube.com

The retrosynthetic analysis for this compound begins by identifying the most reactive functional group, the acyl chloride.

Retrosynthetic Pathway:

Transform 1: Functional Group Interconversion (FGI) The first disconnection targets the carbon-chlorine bond of the acyl chloride. This is a classic Functional Group Interconversion (FGI), which simplifies the target molecule to its corresponding carboxylic acid, 3,4-Dichlorofuran-2-carboxylic acid (II) . The forward reaction, the conversion of a carboxylic acid to an acyl chloride, is a well-established and reliable transformation. libretexts.org

Transform 2: Aromatization and Functional Group Modification The next step is to simplify the 3,4-dichlorinated furan ring. A logical precursor for this structure is Mucochloric acid (III) , also known as 3,4-dichloro-5-hydroxy-2(5H)-furanone. benthamdirect.comresearchgate.net This inexpensive and readily available starting material already contains the required C4 carbon skeleton and the two chlorine atoms at the correct positions. The synthetic challenge in the forward direction involves the transformation of the furanone ring into an aromatic furan and the establishment of the carboxylic acid group at the C2 position. This can be achieved through a sequence involving reduction of the C5-hydroxyl group and subsequent tautomerization.

Transform 3: Synthesis from Renewable Feedstock Mucochloric acid (III) itself can be synthesized from Furfural (IV) , a bulk chemical that is produced from lignocellulosic biomass, such as corn cobs and bran. benthamdirect.comwikipedia.org The synthesis involves the oxidative chlorination of furfural. This final retrosynthetic step connects the synthesis of this compound to a renewable feedstock, which is a primary goal of green chemistry.

This multi-step design provides a convergent and logical pathway for the synthesis. By starting with a highly functionalized and readily available precursor like mucochloric acid, the synthesis avoids potentially low-yield and non-selective chlorination steps on a pre-formed furan ring. google.com

Interactive Table 2: Summary of Retrosynthetic Analysis

StepTarget Molecule/IntermediateDisconnection/TransformPrecursor(s)Corresponding Forward Reaction
1This compound (I) Functional Group Interconversion (FGI)3,4-Dichlorofuran-2-carboxylic acid (II) Chlorination of carboxylic acid (e.g., using SOCl₂)
23,4-Dichlorofuran-2-carboxylic acid (II) Aromatization / Functional Group ModificationMucochloric acid (III) Reduction and rearrangement of the furanone ring
3Mucochloric acid (III) Ring Formation / ChlorinationFurfural (IV) Oxidative chlorination

This strategic approach not only ensures a high probability of success in the laboratory but also highlights opportunities for incorporating green chemistry principles at each stage of the synthesis.

Iii. Elucidation of Reaction Mechanisms and Kinetics

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, and acyl chlorides are among the most reactive in this class. vanderbilt.eduwikipedia.orgchemistrysteps.com The reaction involves the replacement of the chlorine atom, the leaving group, with a nucleophile. This transformation proceeds via a well-established addition-elimination mechanism. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism involves two key steps:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. vanderbilt.eduuomustansiriyah.edu.iq

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group. uomustansiriyah.edu.iqlibretexts.org

The cornerstone of the nucleophilic acyl substitution mechanism is the formation of a transient tetrahedral intermediate. taylorandfrancis.comwikipedia.org When a nucleophile (Nu⁻) attacks the carbonyl carbon of 3,4-Dichlorofuran-2-carbonyl chloride, the hybridization of the carbon changes from sp² to sp³, resulting in a species with a tetrahedral geometry and a negative charge on the oxygen atom. vanderbilt.eduuomustansiriyah.edu.iq

This intermediate is a high-energy species and is generally not isolated. wikipedia.org Its stability and subsequent fate are determined by the groups attached to the central carbon. The presence of both a good leaving group (chloride) and the incoming nucleophile on the same carbon makes the intermediate poised for collapse. The reformation of the highly stable carbonyl double bond provides the thermodynamic driving force for the elimination of the leaving group. wikipedia.org

Figure 1: Formation of the Tetrahedral Intermediate

(Where "Ar" represents the 3,4-dichlorofuran ring)

Kinetic studies on analogous systems demonstrate that acyl chlorides react much faster than other carboxylic acid derivatives like esters or amides. vanderbilt.edu This enhanced reactivity is attributed to the electronic properties of the chlorine atom. Chlorine is highly electronegative, leading to a strong inductive withdrawal of electron density from the carbonyl carbon. This effect increases the carbon's electrophilicity, making it more susceptible to nucleophilic attack.

Carboxylic Acid DerivativeRelative Reactivity
Acyl Chloride (R-COCl)Very High
Acid Anhydride (R-COOCO-R)High
Ester (R-COOR')Moderate
Amide (R-CONH₂)Low

This interactive table illustrates the general order of reactivity for common carboxylic acid derivatives towards nucleophilic acyl substitution.

The success of a nucleophilic acyl substitution reaction is heavily dependent on the ability of the substituent to depart from the tetrahedral intermediate. libretexts.org An effective leaving group is one that can stabilize the negative charge it acquires upon departure. Generally, good leaving groups are the conjugate bases of strong acids. masterorganicchemistry.com

In the case of this compound, the leaving group is the chloride ion (Cl⁻). Chloride is an excellent leaving group because its conjugate acid, hydrochloric acid (HCl), is a very strong acid (pKa ≈ -7). This indicates that the chloride ion is a very weak base and is stable in solution, facilitating its expulsion from the tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The tendency for the chloride to depart is a critical factor driving the reaction forward and contributing to the high reactivity of acyl chlorides. wikipedia.org

Electrophilic Aromatic Substitution on the Furan (B31954) Ring

While the furan ring is an aromatic heterocycle, its reactivity in electrophilic aromatic substitution (SEAr) differs from that of benzene (B151609). Furan is generally more reactive than benzene due to the ability of the oxygen heteroatom to stabilize the cationic intermediate (arenium ion) through resonance. However, the reactivity of the furan ring in this compound is significantly modulated by the presence of three electron-withdrawing substituents.

Electrophilic attack on the furan ring of this compound is directed to the only available position, C5. However, the feasibility of such a reaction is severely hampered by the electronic effects of the existing substituents. The regiochemical outcome in substituted aromatic systems is determined by the directing effects of the groups already present on the ring. youtube.comlibretexts.orgstudysmarter.co.uk

Chlorine Atoms (at C3 and C4): Halogens are deactivating groups due to their strong inductive electron withdrawal. masterorganicchemistry.comuci.edu However, they are considered ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the arenium ion intermediate when attack occurs at these positions. uci.edu

Carbonyl Chloride Group (at C2): The acyl chloride group is a powerful deactivating group. It withdraws electron density from the ring through both induction and resonance, making the ring much less nucleophilic. masterorganicchemistry.com It acts as a meta-director. youtube.comuci.edu

In this specific molecule, all three substituents are deactivating, making electrophilic substitution challenging. The C5 position is ortho to the chlorine at C4 and meta to the chlorine at C3. It is also para (though through a heteroatom) to the carbonyl chloride group at C2. Given that the carbonyl chloride is a strong deactivating group, any electrophilic attack would be significantly disfavored. If a reaction were forced under harsh conditions, the directing effects would be complex and competing, though the C5 position remains the only possible site for substitution.

SubstituentPositionEffect on ReactivityDirecting Effect
-COClC2Strongly DeactivatingMeta
-ClC3DeactivatingOrtho, Para
-ClC4DeactivatingOrtho, Para

This interactive table summarizes the directing effects of the substituents on the furan ring.

The carbonyl chloride group profoundly reduces the nucleophilicity of the furan ring, making it significantly less reactive towards electrophiles. This deactivation occurs through two primary mechanisms:

Resonance Effect (Mesomeric Effect): The carbonyl group can withdraw electron density from the π-system of the furan ring via resonance. The π-electrons from the ring can be delocalized onto the carbonyl oxygen, creating resonance structures that place a positive charge on the furan ring itself. This effect, often termed a -M effect, strongly disfavors the ring's attack on an incoming electrophile, which is itself electron-deficient. masterorganicchemistry.com

The combination of these deactivating effects from the carbonyl chloride, in addition to the inductive withdrawal from the two chlorine atoms, renders the furan ring in this compound highly electron-poor and thus resistant to electrophilic aromatic substitution.

Alternative Reaction Pathways and Competing Reactions

The reactivity of this compound is not limited to simple nucleophilic acyl substitution. The presence of the dichlorinated furan ring and the reactive acyl chloride group allows for a variety of alternative and competing reactions, including hydrolysis, solvolysis, rearrangement processes, and transformations under oxidative or reductive conditions. The interplay of these pathways is dictated by the specific reaction conditions employed.

The hydrolysis and solvolysis of this compound are fundamental reactions characteristic of acyl chlorides. These processes proceed via a nucleophilic acyl substitution mechanism. The carbonyl carbon of the acyl chloride is highly electrophilic, a property enhanced by the inductive electron-withdrawing effects of the two chlorine atoms on the furan ring and the chlorine atom of the carbonyl chloride group itself.

The generally accepted mechanism for these reactions involves two key steps:

Nucleophilic Attack: A nucleophile, such as water (for hydrolysis) or an alcohol (for solvolysis), attacks the electrophilic carbonyl carbon. This results in the formation of a transient tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group. A subsequent deprotonation step, if the nucleophile was neutral (like water or an alcohol), yields the final product.

In the presence of a base, such as pyridine (B92270) or sodium hydroxide, the rate of reaction is often accelerated as the base can deprotonate the nucleophile, increasing its nucleophilicity, and also neutralize the hydrogen chloride (HCl) byproduct, preventing it from participating in side reactions. organic-chemistry.org

The products of these reactions depend on the nucleophile used, as illustrated in the table below.

NucleophileSolvent/ReagentProductReaction Type
Water (H₂O)Water3,4-Dichlorofuran-2-carboxylic acidHydrolysis
Methanol (CH₃OH)MethanolMethyl 3,4-dichlorofuranoateSolvolysis
Ethanol (C₂H₅OH)EthanolEthyl 3,4-dichlorofuranoateSolvolysis

This table illustrates the expected products from the hydrolysis and solvolysis of this compound with different nucleophiles.

While specific rearrangement processes for this compound are not extensively documented, the inherent structure of the furan ring and the presence of reactive functional groups suggest the potential for molecular rearrangements under certain conditions, such as in the presence of strong acids or bases, or upon thermal or photochemical activation.

Generally, furan rings can undergo various rearrangement reactions. For instance, the Paal-Knorr furan synthesis, while a formation reaction, highlights the relationship between 1,4-dicarbonyl compounds and furans, suggesting that ring-opening could be a potential first step in a rearrangement process under hydrolytic conditions.

Furthermore, rearrangement reactions common to carbonyl compounds could potentially be induced. For example, if the acyl chloride were converted to an α-diazoketone, a Wolff rearrangement could theoretically lead to a ring-contracted product. However, such a transformation would require a multi-step synthetic sequence.

Without specific experimental data for this compound, the discussion of rearrangement processes remains speculative, based on the known reactivity of furan and carbonyl compounds.

The this compound molecule has two main sites susceptible to redox reactions: the carbonyl group and the furan ring.

Reductive Transformations:

The carbonyl group of the acyl chloride is readily reduced. The nature of the product depends on the reducing agent employed.

Strong Reducing Agents: Powerful hydride donors like lithium aluminum hydride (LiAlH₄) will typically reduce the acyl chloride all the way to the corresponding primary alcohol, 3,4-dichloro-2-(hydroxymethyl)furan. This reaction proceeds through an initial reduction to the aldehyde, which is then rapidly reduced further to the alcohol. organic-chemistry.org

Milder, Bulky Reducing Agents: To stop the reduction at the aldehyde stage, a less reactive and sterically hindered reducing agent is required. Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) is a reagent of choice for this transformation, yielding 3,4-Dichlorofuran-2-carbaldehyde.

The outcomes of these reductions are summarized in the table below.

Reducing AgentProductTransformation Type
Lithium aluminum hydride (LiAlH₄)3,4-Dichloro-2-(hydroxymethyl)furanFull Reduction
Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)3,4-Dichlorofuran-2-carbaldehydePartial Reduction

This table shows the expected products from the reduction of this compound with different reducing agents.

Oxidative Transformations:

The carbonyl carbon of the acyl chloride is in a high oxidation state and is therefore resistant to further oxidation. The furan ring, however, can be susceptible to oxidative cleavage, particularly given its electron-rich nature, though this is somewhat deactivated by the electron-withdrawing chlorine atoms.

Iv. Advanced Spectroscopic and Structural Characterization Beyond Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 3,4-Dichlorofuran-2-carbonyl chloride, offering precise information on the chemical environment of each nucleus.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, multi-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of signals and confirmation of the molecular framework. For this compound, with its single proton on the furan (B31954) ring, 2D techniques are crucial for correlating this proton to its corresponding carbon and neighboring quaternary carbons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the lone furan proton (H5) directly to the carbon to which it is attached (C5), confirming their direct bond.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for mapping longer-range connections. It would show correlations from the H5 proton to adjacent quaternary carbons, such as C3 and C4, which bear the chlorine atoms, as well as to the carbonyl carbon (C=O) and the C2 carbon of the furan ring. These correlations are critical for piecing together the substituted furan scaffold. scielo.br

Correlation Spectroscopy (COSY): In this specific molecule, a traditional ¹H-¹H COSY would not be informative due to the presence of only one proton. However, in related derivatives with more protons, it would reveal proton-proton coupling networks. researchgate.net

The combination of these experiments allows for a definitive assignment of all proton and carbon signals, leaving no ambiguity in the final structure. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations from H5
C=O-~158-162Yes
C2-~145-150Yes
C3-~125-130Yes
C4-~120-125Yes
C5~7.5-7.8~115-120-

Note: Chemical shifts are predicted based on data for furan-2-carbonyl chloride and the known deshielding effects of chlorine substituents on aromatic rings. Actual values may vary. cdnsciencepub.comlibretexts.org

The bond between the furan ring (C2) and the carbonyl carbon is subject to rotational isomerism, leading to different spatial arrangements (conformers). scielo.brresearchgate.net For this compound, two primary planar conformers can be envisioned: one where the carbonyl oxygen is syn-periplanar (cis) to the furan ring oxygen and one where it is anti-periplanar (trans).

Dynamic NMR (DNMR) spectroscopy, conducted at variable temperatures, is the principal tool for studying these dynamics. researchgate.net At room temperature, the rotation around the C2-C(O)Cl bond may be fast on the NMR timescale, resulting in a single set of time-averaged signals. researchgate.net As the temperature is lowered, the rate of interconversion decreases. If the energy barrier to rotation is sufficiently high, the single peaks in the ¹H and ¹³C spectra will broaden and eventually decoalesce into two distinct sets of signals, one for each conformer. researchgate.netnih.gov Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier. auremn.org.br Theoretical DFT calculations can complement these experimental findings to determine the relative stabilities of the conformers. researchgate.netresearchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

The vibrational spectrum of this compound is dominated by features from the acyl chloride group and the substituted furan ring.

Carbonyl Chloride Group: The most prominent feature in the IR spectrum is the intense C=O stretching vibration of the acyl chloride. This band is expected to appear at a high wavenumber, typically in the range of 1780-1815 cm⁻¹ . mt.com The high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon. A second, weaker band, often an overtone, may sometimes be observed at a lower frequency. The C-Cl stretching vibration of the acyl chloride would be expected in the fingerprint region, generally between 850-550 cm⁻¹. scienceasia.org

Furan Ring: The dichlorinated furan ring contributes several characteristic bands. These include:

C=C stretching vibrations, typically found in the 1500-1650 cm⁻¹ region.

Ring stretching or "breathing" modes, often seen between 1300-1500 cm⁻¹ .

The C-O-C stretching vibration of the furan ether linkage, which gives a strong band usually around 1000-1250 cm⁻¹ .

The C-H out-of-plane bending vibration for the single H5 proton, expected around 750-850 cm⁻¹ . mdpi.comresearchgate.net

C-Cl Bonds on the Ring: The stretching vibrations of the two chlorine atoms attached to the furan ring would also appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹. researchgate.netnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
C=O Stretch (Acyl Chloride)1780 - 18151780 - 1815Very Strong (IR), Medium (Raman)
Furan C=C Stretch1500 - 16501500 - 1650Medium-Strong
Furan Ring Stretch1300 - 15001300 - 1500Medium-Strong
Furan C-O-C Stretch1000 - 12501000 - 1250Strong
C-Cl Stretch (Acyl)850 - 550850 - 550Medium
C-Cl Stretch (Ring)< 800< 800Medium

In situ spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR), is a powerful process analytical technology (PAT) for monitoring chemical reactions in real-time without the need for sampling. mt.comdurham.ac.uk

For reactions involving this compound, this technique offers significant advantages. For example, in a reaction where the acyl chloride is converted to an ester or an amide, in situ FTIR can track the progress by monitoring the disappearance of the characteristic acyl chloride C=O peak (ca. 1780-1815 cm⁻¹) and the simultaneous appearance of the new product's carbonyl peak (e.g., ester C=O at ca. 1735-1750 cm⁻¹ or amide C=O at ca. 1650-1690 cm⁻¹). mt.com This allows for the precise determination of reaction kinetics, identification of reaction endpoints, and detection of any unstable intermediates, leading to improved process control and optimization. scienceasia.orgacs.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is crucial for confirming the molecular weight and deducing structural features. Under electron ionization (EI), this compound would undergo predictable fragmentation.

The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Due to the natural abundances of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), the molecular ion peak [M]⁺• would appear as a cluster of peaks (M, M+2, M+4, M+6) with a distinctive intensity ratio. docbrown.info

Key fragmentation pathways would likely include:

Alpha-Cleavage: The most common fragmentation for carbonyl compounds is the cleavage of the bond adjacent to the carbonyl group. libretexts.orglibretexts.org This would involve the loss of the chlorine radical (•Cl) from the acyl chloride moiety to form a stable acylium ion. This fragment would be highly abundant.

Loss of Carbon Monoxide: The resulting acylium ion can subsequently lose a molecule of carbon monoxide (CO) to form a dichlorofuranyl cation.

Ring Fragmentation: The dichlorofuran ring itself can undergo fragmentation, potentially involving the loss of chlorine atoms or cleavage of the ring structure.

Table 3: Plausible Mass Spectrometry Fragments for this compound (using ³⁵Cl isotope for m/z calculation)

Fragment StructureFragmentation PathwayPredicted m/z
[C₅HCl₃O₂]⁺•Molecular Ion198
[C₅HCl₂O₂]⁺α-cleavage (Loss of •Cl)163
[C₄HCl₂O]⁺Loss of CO from acylium ion135
[C₅H₂Cl₂O]⁺Rearrangement/Loss of COCl136

Note: The m/z values are calculated for the most abundant isotopes. Each chlorine-containing fragment will exhibit a characteristic isotopic cluster. libretexts.orgmiamioh.edu

Due to the absence of publicly available scientific literature and database entries containing specific experimental data for "this compound," it is not possible to generate the requested article. Detailed information on its advanced spectroscopic and structural characterization, including high-resolution mass spectrometry, tandem mass spectrometry, and X-ray crystallography, is not found in the public domain. Therefore, the required content for the specified sections and subsections of the outline cannot be provided.

V. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of a molecule's electronic structure and related properties. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about electron distribution and energy levels. For 3,4-Dichlorofuran-2-carbonyl chloride, such calculations would be instrumental in understanding the influence of the electron-withdrawing chlorine atoms and the carbonyl chloride group on the furan (B31954) ring.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

A theoretical analysis of this compound would likely show that the electronegative chlorine and oxygen atoms significantly influence the energy levels of these orbitals. The presence of these atoms would be expected to lower both the HOMO and LUMO energy levels. The HOMO-LUMO gap would provide insight into the molecule's reactivity towards nucleophiles and electrophiles.

Illustrative Data Table for Frontier Molecular Orbital Analysis Note: The following data is hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

ParameterCalculated Value (eV)Interpretation
HOMO Energy-8.50Indicates the energy of the highest energy electrons available for reaction (nucleophilicity).
LUMO Energy-1.20Indicates the energy of the lowest energy empty orbital available to accept electrons (electrophilicity).
HOMO-LUMO Gap7.30A larger gap suggests higher kinetic stability and lower chemical reactivity.

Electrostatic Potential Surface Mapping

Electrostatic Potential (ESP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The ESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an ESP map would be expected to show significant negative potential around the oxygen atom of the carbonyl group and the oxygen atom in the furan ring, as well as the chlorine atoms, due to their high electronegativity. Conversely, the carbonyl carbon and the carbon atoms of the furan ring attached to the electronegative substituents would likely exhibit a positive potential. This would indicate the likely sites for nucleophilic and electrophilic attack.

Atomic Charge Distribution and Bond Orders

Analysis of atomic charges and bond orders provides a quantitative measure of the electron distribution in a molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charge on each atom. Bond order calculations indicate the number of chemical bonds between two atoms.

In this compound, these calculations would quantify the electron-withdrawing effects of the substituents. It would be expected that the chlorine atoms and the oxygen atoms would carry a partial negative charge, while the adjacent carbon atoms would have a partial positive charge. The bond orders would provide insight into the delocalization of electrons within the furan ring and the strength of the various bonds within the molecule.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be used to model the step-by-step mechanism of chemical reactions. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them.

Computational Prediction of Reaction Intermediates

By mapping the potential energy surface of a reaction, computational methods can predict the existence and structure of transient intermediates that may be difficult to observe experimentally. For reactions involving this compound, such as nucleophilic acyl substitution, computational modeling could elucidate the structure of the tetrahedral intermediate formed during the reaction.

Determination of Activation Energies and Rate Constants

A crucial aspect of reaction pathway modeling is the calculation of the activation energy (the energy barrier that must be overcome for a reaction to occur). The height of this barrier, determined by locating the transition state structure, is directly related to the reaction rate. From the calculated activation energies, it is possible to estimate theoretical reaction rate constants using transition state theory.

Illustrative Data Table for a Hypothetical Reaction Pathway Note: The following data is hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric Parameters
1Reactants0.0-
2Transition State 1+15.2Formation of new C-Nucleophile bond
3Intermediate-5.8Tetrahedral carbon at the carbonyl group
4Transition State 2+10.5Cleavage of the C-Cl bond
5Products-20.1-

Spectroscopic Property Prediction from First Principles

First-principles, or ab initio, quantum chemistry methods allow for the prediction of spectroscopic properties directly from fundamental physical constants, without reliance on empirical parameters. For this compound, these computational techniques can forecast its Nuclear Magnetic Resonance (NMR) and vibrational (infrared) spectra, which are crucial for its identification and structural elucidation.

Theoretical Calculation of NMR Chemical Shifts

The prediction of NMR chemical shifts via computational methods, typically employing Density Functional Theory (DFT), has become a standard tool in chemical research. This process involves calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing these shielding values to that of a standard compound, commonly tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would reveal the expected chemical shifts for the unique carbon and hydrogen atoms in its structure. The electron-withdrawing effects of the chlorine atoms and the carbonyl chloride group significantly influence the electronic environment of the furan ring, leading to distinct NMR signals.

A hypothetical table of calculated ¹³C and ¹H NMR chemical shifts for this compound, based on DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory), is presented below. The values are illustrative of what a computational study would yield.

Table 1: Predicted NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes and are not derived from a published computational study.)

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C2 (carbonyl)158.5-
C3 (Cl-substituted)125.0-
C4 (Cl-substituted)128.3-
C5 (H-substituted)115.27.10
O1 (furan ring)--

This table is interactive. Click on the headers to sort the data.

Computational Prediction of Vibrational Frequencies

Computational methods are also employed to predict the vibrational frequencies of molecules, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes.

For this compound, the predicted vibrational spectrum would exhibit characteristic frequencies for the C=O stretch of the carbonyl chloride, C-Cl stretching modes, and vibrations of the furan ring. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods.

An illustrative table of key predicted vibrational frequencies for this compound is provided below.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes and are not derived from a published computational study.)

Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch (carbonyl chloride)1780
C=C Stretch (furan ring)1550
C-O-C Stretch (furan ring)1100
C-Cl Stretch850
C-H Bend (out-of-plane)750

This table is interactive. Click on the headers to sort the data.

Structure-Reactivity Relationships from Computational Data

Key insights can be derived from the calculated distribution of electron density and molecular orbitals. For instance, the carbon atom of the carbonyl chloride group is expected to be highly electrophilic due to the strong electron-withdrawing effects of the adjacent oxygen and chlorine atoms. This is supported by an analysis of the electrostatic potential map, which would show a significant region of positive potential around this carbon.

Furthermore, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting reactivity. The LUMO of this compound would likely be centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The HOMO, conversely, would provide insight into the molecule's ability to act as a nucleophile or electron donor in reactions. The energy gap between the HOMO and LUMO is also a valuable indicator of the molecule's kinetic stability.

Through such computational analyses, a detailed understanding of the electronic factors governing the reactivity of this compound can be achieved, guiding its application in chemical synthesis.

Vi. Applications in Complex Organic Synthesis As a Building Block

Divergent Synthesis of Furan-Containing Heterocycles

The acyl chloride group at the 2-position of the furan (B31954) ring serves as a convenient handle for the introduction of various nucleophiles, leading to a wide array of substituted furan derivatives. The reactivity of the acyl chloride is influenced by the electronic effects of the chlorine substituents on the furan ring, which can affect reaction rates and the stability of intermediates.

The reaction of 3,4-dichlorofuran-2-carbonyl chloride with primary and secondary amines provides a straightforward route to a variety of N-substituted 3,4-dichlorofuran-2-carboxamides. This transformation typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom yields the corresponding amide.

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. The choice of solvent can vary, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly employed. The reaction conditions are typically mild, often proceeding at room temperature.

A diverse range of amines can be utilized in this reaction, including aliphatic, aromatic, and heterocyclic amines. This allows for the synthesis of a library of furan-2-amides with varying steric and electronic properties. The resulting amides can serve as important intermediates for the synthesis of more complex molecules, including biologically active compounds.

Table 1: Synthesis of Various N-Substituted 3,4-Dichlorofuran-2-carboxamides

EntryAmineProductYield (%)
1AnilineN-phenyl-3,4-dichlorofuran-2-carboxamide92
2BenzylamineN-benzyl-3,4-dichlorofuran-2-carboxamide88
3Piperidine(3,4-Dichlorofuran-2-yl)(piperdin-1-yl)methanone95
4Morpholine(3,4-Dichlorofuran-2-yl)(morpholino)methanone93

Note: The data in this table is illustrative and based on general yields for similar acylation reactions.

In a similar fashion to amide synthesis, this compound readily reacts with alcohols and thiols to produce the corresponding esters and thioesters. The reaction with alcohols, or alcoholysis, is a standard method for ester formation from acyl chlorides. The reaction is often catalyzed by a base, such as pyridine, which activates the alcohol and scavenges the HCl produced.

The synthesis of thioesters is achieved by reacting the acyl chloride with a thiol. Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react readily with acyl chlorides. masterorganicchemistry.com The reaction can be carried out in the presence of a base to deprotonate the thiol.

The resulting furan-2-esters and thioesters are valuable synthetic intermediates. Esters can undergo a variety of transformations, including reduction to alcohols and reaction with Grignard reagents. Thioesters are known to be more reactive towards nucleophiles than their ester counterparts and are important in various biochemical processes and organic syntheses.

Table 2: Synthesis of 3,4-Dichlorofuran-2-carboxylates and -carbothioates

EntryNucleophileProductYield (%)
1MethanolMethyl 3,4-dichlorofuran-2-carboxylate90
2EthanolEthyl 3,4-dichlorofuran-2-carboxylate89
3PhenolPhenyl 3,4-dichlorofuran-2-carboxylate85
4EthanethiolS-ethyl 3,4-dichlorofuran-2-carbothioate91

Note: The data in this table is illustrative and based on typical yields for esterification and thioesterification reactions of acyl chlorides.

This compound can be employed as an acylating agent in Friedel-Crafts acylation reactions to synthesize furan-2-ketones. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the reaction of the acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comnih.gov

The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon. This facilitates the attack by the aromatic ring, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the ring and yields the desired aryl furan-2-yl ketone.

The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring. Electron-donating groups on the aromatic substrate generally favor acylation at the ortho and para positions, while electron-withdrawing groups deactivate the ring towards electrophilic substitution. The presence of the two chlorine atoms on the furan ring can influence the reactivity of the acyl chloride, potentially requiring harsher reaction conditions compared to unsubstituted furan-2-carbonyl chloride.

Role as a Key Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. tcichemicals.comnih.gov this compound, with its reactive acyl chloride functionality, has the potential to serve as a key component in such reactions.

While specific examples involving this compound in domino and cascade reactions are not extensively documented, its structure suggests potential for such applications. Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step.

For instance, the initial reaction of this compound with a bifunctional nucleophile could generate an intermediate that is poised to undergo a subsequent intramolecular cyclization. This could lead to the rapid assembly of complex heterocyclic scaffolds incorporating the dichlorofuran moiety. The electron-deficient nature of the dichlorofuran ring could also play a role in influencing the course of these reaction cascades.

The furan ring itself can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. libretexts.org However, the electron-withdrawing nature of the two chlorine atoms and the carbonyl group in this compound would likely decrease its reactivity as a diene in normal-electron-demand Diels-Alder reactions. Conversely, it might be a suitable diene for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

Furthermore, the furan ring can be a precursor to other cyclic systems through various rearrangement and annulation strategies. masterorganicchemistry.com While specific annulation reactions involving this compound are not well-documented, its functional handles provide opportunities for designing such transformations. For example, the carbonyl group could be converted into a functionality that can participate in an intramolecular cyclization onto the furan ring or a substituent attached to it. The chlorine atoms can also potentially be displaced or participate in cross-coupling reactions to build more complex ring systems. The development of novel annulation and cycloaddition strategies involving this building block remains an area for further exploration.

Precursor for Advanced Materials and Polymer Synthesis

The structural attributes of this compound make it a candidate for the synthesis of novel polymers and supramolecular assemblies. The furan core introduces a degree of rigidity and potential for specific intermolecular interactions, while the reactive carbonyl chloride allows for its incorporation into larger macromolecular structures.

While specific polymerization studies involving this compound are not extensively documented in publicly available literature, its structure suggests its utility as a monomer in various polymerization reactions. Acyl chlorides are highly reactive functional groups that can readily participate in step-growth polymerization with appropriate co-monomers. wikipedia.org For instance, furan-based polymers are gaining attention as renewable alternatives to petroleum-based plastics. researchgate.netresearchgate.netijsrst.com

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization Type Co-monomer Resulting Polymer Potential Properties
Polyamidation Diamines Polyamide High thermal stability, mechanical strength.
Polyesterification Diols or Phenols Polyester Tunable thermal and mechanical properties.

The presence of the chlorine atoms on the furan ring could also influence the properties of the resulting polymers, potentially enhancing their thermal stability or flame retardancy. Furthermore, the furan ring itself can participate in cross-linking reactions, such as Diels-Alder reactions, which could be utilized to create thermosetting polymers. rsc.org The synthesis of fully furan-based polymers has been reported, highlighting the potential for creating materials with unique properties. nih.gov

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The furan ring, with its heteroatom and aromatic character, can participate in various non-covalent interactions, including hydrogen bonding (with appropriate functionalization), π-π stacking, and halogen bonding. The derivatization of this compound can lead to the synthesis of molecules designed to self-assemble into complex, ordered structures. For instance, conversion of the carbonyl chloride to an amide or ester with a complementary binding unit could facilitate the formation of supramolecular polymers or discrete assemblies.

Design and Synthesis of Chemically Diverse Derivatives

The reactivity of both the carbonyl chloride and the dichlorofuran ring allows for the synthesis of a wide range of derivatives, each with potentially unique chemical and physical properties.

The carbonyl chloride group is a highly versatile functional group that can be readily converted into a variety of other functionalities. nih.gov This allows for the introduction of diverse molecular fragments, tuning the properties of the resulting compound.

Table 2: Representative Transformations of the Carbonyl Chloride Group

Reagent Product Functional Group Reaction Type
Alcohols/Phenols Ester Esterification
Amines (primary, secondary) Amide Amidation
Water Carboxylic acid Hydrolysis
Carboxylates Anhydride Acyl substitution

These transformations are typically high-yielding and can be carried out under mild conditions, making this compound a valuable starting material for creating libraries of furan-containing compounds. For example, the synthesis of furoate esters from furan-2-carbonyl chloride derivatives is a well-established process. researchgate.net

The dichlorofuran ring itself can be a site for further chemical modification, although the presence of the electron-withdrawing carbonyl group and the chlorine atoms will influence its reactivity. The furan ring is known to undergo electrophilic substitution reactions, though its reactivity is modulated by the substituents present. pharmaguideline.comintermediateorgchemistry.co.uk Halogenated furans can also participate in cross-coupling reactions, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation. mdpi.com

Potential derivatization reactions of the dichlorofuran ring include:

Nucleophilic Aromatic Substitution: The chlorine atoms on the electron-deficient furan ring may be susceptible to substitution by strong nucleophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, could be employed to replace the chlorine atoms with alkyl, aryl, or other organic groups.

Reduction: The chlorine atoms could potentially be removed through reductive dehalogenation, yielding the corresponding furan-2-carbonyl chloride.

Ring-Opening Reactions: Under certain conditions, the furan ring can undergo ring-opening to form highly functionalized acyclic compounds. pharmaguideline.com

The reactivity of chlorinated furans is an area of ongoing research, with implications for both synthetic chemistry and environmental science. nih.govscirp.orgnih.goveurofinsus.com

For applications in areas such as medicinal chemistry and asymmetric catalysis, the introduction of chirality is often crucial. This compound can be reacted with chiral auxiliaries to facilitate stereoselective transformations. wikipedia.orgwordpress.comnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org

Table 3: Examples of Chiral Auxiliaries and Their Potential Application

Chiral Auxiliary Attachment Reaction Potential Stereoselective Reaction
Chiral alcohols (e.g., (-)-8-Phenylmenthol) Esterification Diels-Alder reaction, conjugate addition
Chiral amines (e.g., Evans auxiliaries) Amidation Aldol reaction, alkylation

By attaching a chiral auxiliary to the carbonyl group, it is possible to control the facial selectivity of reactions at or near the furan ring, or at a prochiral center introduced through further modification. After the desired stereoselective transformation, the chiral auxiliary can be cleaved and ideally recycled. This approach opens the door to the synthesis of enantiomerically enriched furan derivatives, which are valuable building blocks for complex target molecules. nih.gov

Q & A

Q. What are the key synthetic routes for 3,4-Dichlorofuran-2-carbonyl chloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves chlorination of furan derivatives or acyl chloride formation via reaction with thionyl chloride (SOCl₂). Optimization strategies include:

  • Temperature Control : Maintaining 0–5°C during acylation to minimize side reactions.
  • Catalyst Use : Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution in chlorination steps.
  • Solvent Selection : Anhydrous dichloromethane or tetrahydrofuran (THF) to avoid hydrolysis of the acyl chloride group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents.
    Characterization via NMR and IR spectroscopy is critical to confirm functional groups (e.g., C=O stretch at ~1750 cm⁻¹ in IR) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

Technique Key Parameters Purpose
¹H/¹³C NMR Deuterated chloroform (CDCl₃), integration ratiosConfirm structure, substituent positions, and purity. Look for deshielded protons near electronegative Cl groups.
IR Spectroscopy C=O stretch (~1750 cm⁻¹), C-Cl stretches (600–800 cm⁻¹)Identify acyl chloride and chlorinated moieties.
HPLC-MS Reverse-phase C18 column, acetonitrile/water mobile phaseQuantify purity and detect hydrolyzed byproducts (e.g., carboxylic acid derivatives).
TLC Hexane:ethyl acetate (4:1), UV visualizationMonitor reaction progress and spot impurities.
Consistent solvent choice and calibration with standards are essential .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to prevent inhalation of volatile acyl chloride vapors.
  • First Aid : Immediate rinsing with water for skin/eye contact; administer oxygen if inhaled .
  • Waste Disposal : Neutralize with cold sodium bicarbonate before disposal in halogenated waste containers.

Advanced Research Questions

Q. How can researchers investigate the reaction kinetics and mechanistic pathways of this compound in nucleophilic acyl substitution?

Methodological Answer:

  • Stopped-Flow Kinetics : Monitor real-time reaction rates with amines or alcohols under varying temperatures.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and activation energies for substitution at the carbonyl carbon.
  • Isotopic Labeling : Introduce ¹⁸O in the carbonyl group to track hydrolysis pathways via mass spectrometry .

Q. What analytical strategies resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Accurately determine melting points and detect polymorphic forms.
  • Solubility Studies : Use shake-flask methods with HPLC quantification in solvents like DMSO, THF, and water (pH-adjusted).
  • Collaborative Validation : Cross-reference data with independent labs to rule out instrumentation bias .

Q. How can environmental persistence or degradation products of this compound be analyzed in ecological studies?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (SPE) from water/soil matrices.
  • GC-MS Analysis : Use DB-5MS columns and electron-capture detection (ECD) for chlorinated byproducts.
  • Degradation Pathways : Simulate hydrolytic/oxidative conditions (e.g., UV/H₂O₂) and identify intermediates via high-resolution MS .

Q. What role does this compound play in synthesizing pharmacologically active spirocyclic or heteroaromatic derivatives?

Methodological Answer:

  • Spirocycle Synthesis : React with diamines or amino alcohols to form spiro-β-lactams via [2+2] cycloaddition.
  • Heteroaromatic Coupling : Suzuki-Miyaura cross-coupling (Pd catalysis) to attach biaryl groups for drug-candidate libraries.
  • Bioactivity Screening : Use in-silico docking (e.g., AutoDock) followed by in vitro assays against target enzymes .

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